What is the chemical structure of Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid
What is the chemical structure of Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid
An In-Depth Technical Guide to N-[4-(Boc-amino)benzoyl]-L-glutamic acid
Abstract
N-[4-(tert-butoxycarbonylamino)benzoyl]-L-glutamic acid (CAS No. 1562425-07-3) is a pivotal molecule in the fields of medicinal chemistry and drug development.[1][2] This guide provides a comprehensive technical overview of its chemical structure, synthesis, and multifaceted applications. As a selectively protected derivative of N-(4-aminobenzoyl)-L-glutamic acid—a core component of folic acid—this compound serves as a critical building block for the synthesis of folate analogs, targeted drug-delivery systems, and complex bioconjugates.[3][4] We will explore the strategic importance of the tert-butyloxycarbonyl (Boc) protecting group, detail robust protocols for its synthesis and subsequent deprotection, and illustrate its utility as a bifunctional linker. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their work.
Physicochemical Properties and Structural Elucidation
The compound, formally named (2S)-2-[[4-(tert-butoxycarbonylamino)benzoyl]amino]pentanedioic acid, possesses a well-defined structure that dictates its chemical reactivity and utility. It is structurally a dipeptide, formed from the condensation of 4-(Boc-amino)benzoic acid and the alpha-amino group of L-glutamic acid.[3][5]
The key structural features are:
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L-Glutamic Acid Core: Provides two free carboxylic acid groups (α and γ), which serve as primary points for conjugation or further chemical modification. The inherent chirality of the L-isomer is often crucial for biological recognition.
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Benzoyl Linker: A rigid aromatic spacer that connects the glutamic acid moiety to the protected amine.
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Boc-Protected Aniline: The tert-butyloxycarbonyl (Boc) group on the 4-amino position of the benzoyl ring provides a stable, acid-labile protecting group. This allows for selective chemical reactions at other sites of the molecule, with the primary amine being revealed only under specific acidic conditions.[][]
Core Properties
| Property | Value | Source |
| CAS Number | 1562425-07-3 | [1][2][8] |
| Molecular Formula | C₁₇H₂₂N₂O₇ | [1] |
| Molecular Weight | 366.37 g/mol | [1] |
| Appearance | White to off-white solid | [3][9] |
| Melting Point | ~170-175 °C (with decomposition) | [3][10] |
| Solubility | Soluble in DMSO, methanol, and aqueous base. | [3][9] |
Figure 1. 2D Chemical Structure of N-[4-(tert-butoxycarbonylamino)benzoyl]-L-glutamic acid.
Synthesis and Purification
The synthesis of N-[4-(Boc-amino)benzoyl]-L-glutamic acid is typically achieved through a well-established peptide coupling strategy. The process involves two primary stages: the protection of the starting aniline and the subsequent amide bond formation with L-glutamic acid.
Synthetic Pathway Overview
The most direct route involves:
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Boc Protection: 4-aminobenzoic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield N-Boc-4-aminobenzoic acid. This reaction proceeds with high efficiency and selectivity for the amino group.[11]
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Amide Coupling: The resulting N-Boc-4-aminobenzoic acid is activated and then coupled to the α-amino group of L-glutamic acid. The carboxylic acid groups of glutamic acid do not typically interfere under standard peptide coupling conditions where the amine is the primary nucleophile.
Caption: Synthetic workflow for N-[4-(Boc-amino)benzoyl]-L-glutamic acid.
Detailed Experimental Protocol: Amide Coupling
This protocol describes the coupling of N-Boc-4-aminobenzoic acid with L-glutamic acid using HBTU, a common and efficient coupling reagent that minimizes racemization.[12]
-
Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add N-Boc-4-aminobenzoic acid (1.1 eq.) and L-glutamic acid (1.0 eq.).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids, aiming for a concentration of approximately 0.2 M.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution and stir for 10 minutes at room temperature. The base is crucial for deprotonating the carboxylic acid and neutralizing acidic byproducts.[12]
-
Activation & Coupling: Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 eq.) to the reaction mixture in one portion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the consumption of the limiting reagent (L-glutamic acid) by Thin-Layer Chromatography (TLC) or LC-MS.
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Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography to yield the final product with high purity.[9]
Applications in Drug Development and Bioconjugation
The unique trifunctional nature of this molecule—an acid-labile protected amine and two free carboxylic acids—makes it an exceptionally versatile linker and building block.
Intermediate for Folate Analogs
N-(4-aminobenzoyl)-L-glutamic acid is the central structural component of folic acid and its derivatives, which are essential for one-carbon metabolism in cells.[4] The Boc-protected version is a key precursor for synthesizing antifolate drugs, such as analogs of methotrexate. The Boc group allows for chemical modifications elsewhere on the molecule before the final, biologically active amine is revealed.
Bifunctional Linker in Bioconjugation
In bioconjugation, the molecule can be used to link two different entities, such as a drug and a targeting moiety (e.g., an antibody). The α- and γ-carboxylic acids of the glutamic acid residue provide two distinct handles for attachment. One carboxyl group can be coupled to a payload drug, while the other can be attached to a carrier molecule. The Boc-protected amine can then be deprotected to introduce another functional group or to modulate the linker's properties. This strategy is valuable in the construction of Antibody-Drug Conjugates (ADCs).[13]
Caption: Role as a trifunctional linker in bioconjugation strategies.
Boc Group Removal Protocol
The Boc group is prized for its stability in basic and nucleophilic conditions while being easily removable under mild acidic conditions.[][]
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Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).
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Acid Treatment: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 (TFA:DCM) ratio by volume.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC or LC-MS.
-
Isolation: Upon completion, remove the TFA and solvent under reduced pressure (co-evaporating with a solvent like toluene can help remove residual TFA).
-
Purification: The resulting amine salt can be used directly or neutralized and purified as needed.
Conclusion
N-[4-(tert-butoxycarbonylamino)benzoyl]-L-glutamic acid is more than a simple protected amino acid; it is a sophisticated and highly adaptable chemical tool. Its design, featuring a stable yet readily cleavable protecting group and multiple points for conjugation, provides chemists with precise control over the synthesis of complex, high-value molecules. From the development of next-generation antifolates to the engineering of advanced bioconjugates, this compound is an indispensable intermediate for innovation in therapeutic and diagnostic research.
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- PMC. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles.
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